molecular formula C7H5N3O B116725 4-Azidobenzaldehyde CAS No. 24173-36-2

4-Azidobenzaldehyde

Cat. No. B116725
CAS RN: 24173-36-2
M. Wt: 147.13 g/mol
InChI Key: SDJOUGYEUFYPLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 4-Azidobenzaldehyde consists of seven carbon atoms, five hydrogen atoms, three nitrogen atoms, and one oxygen atom . The average mass of the molecule is 147.134 Da, and the monoisotopic mass is 147.043259 Da .


Physical And Chemical Properties Analysis

4-Azidobenzaldehyde has several physical and chemical properties. It has four hydrogen bond acceptors and no hydrogen bond donors . It has two freely rotating bonds and no violations of the Rule of 5 . The ACD/LogP value is 2.38, and the ACD/LogD values at pH 5.5 and 7.4 are both 2.23 . The ACD/BCF and ACD/KOC values at pH 5.5 and 7.4 are 29.13 and 388.84, respectively . The polar surface area is 29 Å^2 .

Scientific Research Applications

Staudinger Reaction Applications

The Staudinger reaction of o-azidobenzaldehyde with triphenylphosphine is notable for its temperature-dependent outcomes. At 0°C, it yields iminophosphorane and indazole derivatives, whereas at -20°C, phosphazide is the sole product. These compounds exhibit distinct reactivity with primary amines, demonstrating the versatile applications of o-azidobenzaldehyde in synthetic chemistry (Molina, Arques, Cartagena, & Obón, 1991).

Synthesis of Anticancer Compounds

In a recent study, 4-tetrazolyl-3,4-dihydroquinazolines were synthesized using a one-pot sequential Ugi-azide/Palladium-catalyzed cross-coupling/cyclization reaction, starting from 2-azidobenzaldehydes. These compounds exhibited significant inhibition of breast cancer cells, illustrating the potential of azidobenzaldehydes in medicinal chemistry and synthesis (Xiong et al., 2022).

Development of Novel Fused Heterocycles

2-Azidobenzaldehyde has been used in a Ugi–Smiles coupling to generate 4,5-dihydro-1,2,3-triazolo[1,5-a][1,4]benzodiazepine derivatives. This novel approach involves a reaction with propargylamine, isocyanides, and nitrophenols, showcasing the chemical versatility of azidobenzaldehydes in the synthesis of complex heterocycles (Saeedi, Mahdavi, Foroumadi, & Shafiee, 2013).

Applications in Drug Synthesis

A method utilizing 2H-indazole with 2-azidobenzaldehyde in an aza hetero-Diels-Alder reaction has been developed for the synthesis of 4-aminoquinoline drug-like molecules. This process is significant for its mild reaction conditions and atom economical approach, indicating the utility of azidobenzaldehydes in drug synthesis (Vidyacharan, Sagar, & Sharada, 2015).

Controlled Release Pesticide Systems

Azidobenzaldehydes have been used to develop controlled release pesticide systems. For instance, azidobenzaldehyde was mixed with carboxymethyl chitosan to form nanocapsules for the encapsulation and controlled release of methomyl, a hydrophilic pesticide. This demonstrates an innovative application in agricultural chemistry (Sun et al., 2014).

Synthesis of Quinoline Derivatives

A solvent-free reaction of 2-azidobenzaldehydes with 2-cyanoacetamides at 80–90°C leads to the formation of tetrazolo[1,5-a]quinolines, indicating the applicability of azidobenzaldehydes in the synthesis of quinoline derivatives (Filimonov et al., 2016).

properties

IUPAC Name

4-azidobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c8-10-9-7-3-1-6(5-11)2-4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJOUGYEUFYPLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066965
Record name Benzaldehyde, 4-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azidobenzaldehyde

CAS RN

24173-36-2
Record name 4-Azidobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24173-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Azidobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024173362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 4-azido-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde, 4-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-azidobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.859
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-AZIDOBENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5F6ANW5R2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

50 g 4-fluoro benzaldehyde and 50 g sodium azide were dispersed in 150 ml dry dimethyl sulfoxide. Subsequently, the mixture was heated for 3 hours at 105° C. while nitrogen was introduced. The mixture was poured into 200 ml water, and the solution extracted with 200 ml dichloro methane (three times). Then the solvent was distilled off by means of a vacuum rotation vaporizer. 53 g of a liquid remained having infrared (IR) and nuclear magnetic resonance (NMR) spectra consistent with the 4-azido benzaldehyde structure.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 500-mL round bottom flask with stirbar was added 4-amino-benzaldehyde (2.0 g, 0.0165 mol) and diluted hydrochloric acid (4 N, 150 mL). The mixture was cooled in ice-water bath to keep the temperature around 0° C. Sodium nitrite (2.28 g, 0.033 mol) solution in water (20 mL) was added to the above mixture at 0° C. and stirred for 0.5 h, and then sodium azide (2.15 g, 0.033 mol) solution in water (20 mL) was added to the above mixture dropwise to keep the temperature at 0° C. (a lot of foam were formed in this process). The reaction was warmed gradually to room temperature over 1 h, and then permitted to react at room temperature overnight. TLC showed that there was only one main product in the reaction mixture so the reaction was stopped. The crude product was extracted with EtOAc (50 mL×5) and the combined organic layers were dried with anhydrous MgSO4. After removing the solvent, a light yellow liquid was obtained as the pure final product (2.30 g, 95% yield), IR (neat): 3062, 2114, 1693, 1597, 1578, 1503, 1282, 1166, 1126, 852 cm−1. 1H NMR (400 MHz, CDCl3): δ 9.97 (s, 1H), 7.91 (dt, J=8.8, 2.0 Hz, 2H), 7.19 (dt, J=8.8, 2.0 Hz, 2H); 1H NMR (400 MHz, MeOD): δ 7.45 (dt, J=8.8, 2.0 Hz, 2H), 7.08 (dt, J=8.8, 2.0 Hz, 2H), 5.38 (s, 1H); 13C NMR (100 MHz, CDCl3): δ 190.7, 146.4, 133.2, 131.6, 119.5.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
2.15 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Azidobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Azidobenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-Azidobenzaldehyde
Reactant of Route 4
4-Azidobenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-Azidobenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Azidobenzaldehyde

Citations

For This Compound
98
Citations
R Walton, PM Lahti - Synthetic communications, 1998 - Taylor & Francis
… A three-pot synthesis of 4-azidobenzaldehyde from Cnimbenz- … In the course of work involving the synthesis of a variety of aziodoarenes, we had occasion to require considerable …
Number of citations: 21 www.tandfonline.com
H Morishita, M Ito, N Hayashi, S Nonogaki… - Journal of …, 1994 - jstage.jst.go.jp
… The polymeric azide sensitizer was prepared by the condensation reaction of Poly (4-vinylacetophenone-malefic acid) with 4-azidobenzaldehyde-2-sodium salt. This newly developed …
Number of citations: 15 www.jstage.jst.go.jp
Y Odaka, M Nishizawa - J. Photopolym. Sci. Technol, 1994 - scholar.archive.org
… The polymeric azide sensitizer was prepared by the condensation reaction of Poly (4-vinylacetophenone-malefic acid) with 4-azidobenzaldehyde-2-sodium salt. This newly developed …
Number of citations: 2 scholar.archive.org
PM Lahti - Chemical & Engineering News, 1998 - cheric.org
… Explosiveness of 4-azidobenzaldehyde …
Number of citations: 2 www.cheric.org
PM Lahti - SYNTHETIC COMMUNICATIONS, 1998 - scholarworks.umass.edu
""An efficient, simple synthesis of 4-azidobenzaldehyde" by Richard Wal" by PM Lahti … "An efficient, simple synthesis of 4-azidobenzaldehyde" by Richard Walton and Paul M. Lahti …
Number of citations: 1 scholarworks.umass.edu
HE Wieske - 2016 - fse.studenttheses.ub.rug.nl
Site-directed protein labelling through photo-activation of 4-azidobenzaldehyde and 4-azidotetrafluorobenzaldehyde using hydrazone based combinatorial chemistry. - Student Theses Faculty of Science and …
Number of citations: 0 fse.studenttheses.ub.rug.nl
J Cao, H Zheng, R Hu, J Liao, Z Fei… - Journal of …, 2017 - ingentaconnect.com
… from 4-azidobenzaldehyde) also indicated the junction of DNR and 4-azidobenzaldehyde. For … successful conjugation between DNR and 4-azidobenzaldehyde. With regard to CMCS…
Number of citations: 12 www.ingentaconnect.com
Y Yin, X Lv, H Tu, S Xu, H Zheng - Journal of Polymer Research, 2010 - Springer
… 4-Azidobenzaldehyde dissolved in ethanol was dropped into the CMCS solution, and this mixture was stirred overnight. A photocrosslinkable carboxymethyl chitosan solution was then …
Number of citations: 27 link.springer.com
PR Serwinski, B Esat, PM Lahti, Y Liao… - The Journal of …, 2004 - ACS Publications
… by Ovcharenko's 24 method; 4-azidobenzaldehyde was obtained commercially (warning! … sulfate (0.499 g, 2.03 mmol) and 4-azidobenzaldehyde (0.328 g, 2.23 mmol) were dissolved …
Number of citations: 51 pubs.acs.org
PM Lahti, B Esat, Y Liao, P Serwinski, J Lan, R Walton - Polyhedron, 2001 - Elsevier
… ) 7 was carried out by condensation of 4-azidobenzaldehyde (TCI America) with o-benzoquinone-… Synthesis of verdazyl 8 was carried out by condensation of 4-azidobenzaldehyde with …
Number of citations: 35 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.